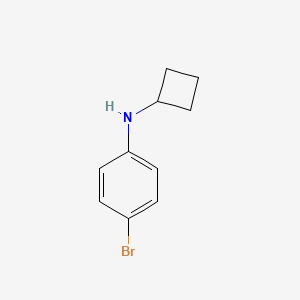

4-bromo-N-cyclobutylaniline

Description

4-Bromo-N-cyclobutylaniline (CAS: 17965-74-1) is an aromatic amine derivative characterized by a bromine substituent at the para position of the benzene ring and a cyclobutyl group attached to the nitrogen atom. Its molecular formula is C₁₀H₁₂BrN, with a molecular weight of 209.05 g/mol and a purity of 95% in commercial samples . The cyclobutyl group introduces steric constraints and conformational rigidity, distinguishing it from simpler N-alkyl or N-aryl aniline derivatives. This compound is utilized in organic synthesis as a building block for pharmaceuticals and advanced materials due to its reactivity in cross-coupling reactions and functional group transformations.

Properties

IUPAC Name |

4-bromo-N-cyclobutylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9,12H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPMMRGKAPAWJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250649-29-6 | |

| Record name | 4-bromo-N-cyclobutylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-bromo-N-cyclobutylaniline typically involves the bromination of N-cyclobutylaniline. One common method is the electrophilic aromatic substitution reaction, where N-cyclobutylaniline is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) at room temperature .

Chemical Reactions Analysis

4-bromo-N-cyclobutylaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: The aniline moiety can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).

Scientific Research Applications

4-bromo-N-cyclobutylaniline has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological disorders and cancer. Its unique structure allows for the exploration of novel pharmacophores.

Material Science: It is used in the synthesis of polymers and other materials with specific electronic and optical properties.

Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclobutylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and the cyclobutyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary, but typically include interactions with amino acid residues in the active site of enzymes or binding pockets of receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-bromo-N-cyclobutylaniline with analogous compounds, focusing on structural, electronic, and reactivity differences.

4-Bromo-2,6-dimethylaniline (C₈H₁₀BrN)

- Key Features : Methyl groups at the 2- and 6-positions of the benzene ring .

- Structural Differences : The absence of a cyclobutyl group reduces steric hindrance compared to 4-bromo-N-cyclobutylaniline.

- Crystallography : The asymmetric unit contains two independent molecules stabilized by N–H···N hydrogen bonds. The methyl groups and bromine atom lie in the aromatic plane, enhancing planarity .

- Reactivity : Methyl groups act as electron-donating substituents, increasing electron density on the ring, which contrasts with the electron-withdrawing cyclobutyl group in the target compound.

4-Bromo-N-phenylaniline (C₁₂H₁₀BrN)

- Key Features : A phenyl group instead of cyclobutyl at the nitrogen .

- Electronic Effects : The phenyl group is electron-withdrawing via resonance, reducing the electron density on the nitrogen compared to the cyclobutyl substituent.

- Crystallography : Single-crystal X-ray studies (125 K) reveal a planar geometry with mean C–C bond lengths of 0.004 Å and strong intermolecular π-π stacking interactions .

4-Bromo-N-(cyclopropylmethyl)aniline (C₁₀H₁₂BrN)

- Key Features : A cyclopropane ring attached via a methylene bridge to nitrogen .

- Steric and Electronic Differences : The cyclopropane ring introduces greater strain and smaller steric bulk compared to the cyclobutyl group. The methylene spacer increases rotational flexibility.

- Applications : Similar utility in Suzuki-Miyaura coupling reactions but with distinct regioselectivity due to altered steric profiles .

4-Bromo-N,N-dimethylaniline (C₈H₁₀BrN)

- Key Features : Two methyl groups on the nitrogen .

- Electronic Effects: The dimethylamino group is strongly electron-donating, increasing the aromatic ring’s nucleophilicity.

- Reactivity : Enhanced para-directing effects in electrophilic substitution compared to 4-bromo-N-cyclobutylaniline, which has moderate electron withdrawal from the cyclobutyl group.

Comparative Data Table

Biological Activity

4-Bromo-N-cyclobutylaniline is a chemical compound that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a bromine atom and a cyclobutyl group attached to the aniline structure, exhibits unique properties that make it a subject of interest in medicinal chemistry and organic synthesis.

4-Bromo-N-cyclobutylaniline can be synthesized through a multi-step process involving bromination of aniline followed by cyclobutylation. The general synthetic route includes:

- Bromination of Aniline : Aniline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

- Cyclobutylation : The resulting 4-bromoaniline is reacted with cyclobutyl halide in the presence of a base.

- Hydrochloride Formation : The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

The biological activity of 4-bromo-N-cyclobutylaniline is largely attributed to its ability to interact with specific enzymes and receptors in biological systems. The bromine atom enhances its reactivity, while the cyclobutyl group may influence binding affinity and specificity towards molecular targets.

Biological Activities

Research indicates that 4-bromo-N-cyclobutylaniline may possess several biological activities, including:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation, making it a candidate for further pharmacological exploration.

- Enzyme Inhibition : It has been utilized as a probe in biochemical assays to study enzyme inhibition mechanisms.

Comparative Analysis with Similar Compounds

The biological activity of 4-bromo-N-cyclobutylaniline can be compared with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Bromoaniline | Lacks cyclobutyl group | Less selective in biological applications |

| N-Cyclobutylaniline | Lacks bromine atom | Reduced reactivity in nucleophilic substitutions |

| 4-Chloro-N-cyclobutylaniline | Chlorine instead of bromine | Variations in reactivity and biological effects |

This table illustrates how the presence or absence of specific functional groups can significantly influence the biological properties of related compounds.

Case Studies and Research Findings

Several studies have explored the biological implications of 4-bromo-N-cyclobutylaniline:

- Antimicrobial Studies : A study demonstrated that derivatives of brominated anilines exhibit enhanced antimicrobial activity due to increased lipophilicity from the bromine substituent, which may facilitate membrane penetration.

- Cancer Cell Proliferation Inhibition : Research indicated that compounds with similar structures could inhibit the growth of cancer cell lines, suggesting that 4-bromo-N-cyclobutylaniline may have similar effects. Further investigation into its mechanism revealed potential pathways involved in apoptosis induction.

- Enzyme Interaction Studies : Binding affinity studies showed that 4-bromo-N-cyclobutylaniline interacts with various enzymes, modulating their activity and providing insights into its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.